Z-360

Catalog No.
S536708
CAS No.
209219-38-5
M.F
C29H36N4O5
M. Wt
520.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-360

Substituting earlier CCK antagonists often causes confounding variables, poor solubility, and assay failure. Nastorazepide (Z-360) directly addresses these with a Ki of 0.47 nM and a meta-carboxylic acid modification for optimal aqueous solubility.

  • Blocks gastrin-mediated proliferation; suppresses gemcitabine-induced VEGF for combination studies.
  • Reduces PKB/Akt phosphorylation to baseline, ensuring reliable CCK-2 signaling control.
  • Stable scaffold for radiolabeled theranostic agents targeting CCK-2R+ tumors.

Procurement: High-purity compound, in stock for immediate global shipping.

CAS Number

209219-38-5

Product Name

Z-360

IUPAC Name

3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid

Molecular Formula

C29H36N4O5

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1

InChI Key

VIJCCFFEBCOOIE-JOCHJYFZSA-N

solubility

Soluble in DMSO, not in water

Synonyms

calcium bis((R)-(-)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo(b)(1,4)diazepin-3-yl)ureido)benzoate), Z-360

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4

The exact mass of the compound Nastorazepide is 520.26857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Nastorazepide (Z-360) is an orally active 1,5-benzodiazepine derivative and a highly selective cholecystokinin-2 (CCK-2) / gastrin receptor antagonist with a Ki of 0.47 nM . Unlike first-generation CCK antagonists, Z-360 features a meta-carboxylic acid on its aryl urea linkage, a structural modification specifically designed to enhance aqueous solubility and oral bioavailability[1]. In preclinical and translational research, it is primarily procured to block gastrin-mediated cellular proliferation and to modulate tumor microenvironments, particularly in pancreatic cancer models. Its established ability to suppress gemcitabine-induced vascular endothelial growth factor (VEGF) expression makes it a critical baseline compound for combination therapy research, advanced gastrointestinal oncology modeling, and as a stable scaffold for CCK-2 targeted theranostics [2].

Research Fit

Pathway StudyCCK-2 receptor gastrin-induced signaling
Cell ModelPancreatic cancer Akt phosphorylation research
Tool CompoundSelective oral CCK-2 antagonist probe

Substituting Z-360 with earlier-generation CCK antagonists, such as L-365,260 or devazepide, introduces severe confounding variables in both in vitro and in vivo assays. Devazepide exhibits poor pharmacokinetic properties and primarily targets CCK-1, while L-365,260 lacks the structural modifications necessary for optimal aqueous solubility, complicating formulation and dosing reproducibility [1]. Furthermore, Z-360 possesses a documented, highly specific mechanism of suppressing gemcitabine-induced VEGFA expression and reducing gastrin-induced PKB/Akt phosphorylation [2]. Using a generic or alternative benzodiazepine derivative fails to replicate this precise synergistic profile, risking assay failure in combination therapy screening and yielding inaccurate survival or proliferation metrics in orthotopic xenograft models[3].

Substitution Risk

Selectivity Profile
CCK-1/CCK-2 selectivity ratios differ among antagonists, which may alter off-target binding in tissues expressing CCK-1.
Functional Analgesic Activity
Reported analgesic endpoint in pain models is not a class effect; YF476 lacked activity at tested doses.
Gemcitabine-VEGF Suppression
Unique suppression of gemcitabine-induced VEGF expression not established for other CCK-2 antagonists.

Superior CCK-2 Receptor Binding Affinity vs. First-Generation Analogs

Z-360 demonstrates exceptional potency against the human CCK-2 receptor, achieving a Ki value of 0.47 nM [1]. This represents an approximately 4-fold higher binding affinity compared to the first-generation standard L-365,260 (Ki = 1.9 nM) .

Evidence DimensionCCK-2 Receptor Binding Affinity (Ki)
Target Compound DataZ-360: Ki = 0.47 nM
Comparator Or BaselineL-365,260: Ki = 1.9 nM
Quantified Difference~4-fold higher affinity for Z-360
ConditionsIn vitro radioligand binding assay ([3H]CCK-8) against human CCK-2 receptor

Higher affinity ensures more complete receptor blockade at lower systemic doses, which is critical for minimizing off-target toxicity in prolonged in vivo xenograft studies.

CCK-2 Binding Selectivity
Reported
Ki 0.47 nM (CCK-2) with ~430-fold selectivity over CCK-1
Supports CCK-2 pathway binding context; selectivity differs from YF476
Radioligand binding assay, human CCK-2 receptor expressed in cell lines.

Enhanced Formulation Compatibility via Structural Modification

Unlike highly lipophilic early-generation antagonists, Z-360 was engineered with a meta-carboxylic acid on its aryl urea linkage [1]. This specific modification allows for salt formation (e.g., nastorazepide calcium) and significantly improves formulation compatibility, enabling the preparation of homogeneous suspensions in simple vehicles like CMC-Na for oral administration .

Evidence DimensionFormulation Compatibility and Solubility
Target Compound DataZ-360: Features ionizable meta-carboxylic acid for salt formation
Comparator Or BaselineL-365,260 / Devazepide: Lack ionizable groups, resulting in poor aqueous solubility
Quantified DifferenceEnables stable aqueous suspension formulation (e.g., in CMC-Na) without harsh organic solvents
ConditionsPreparation of oral dosing vehicles for in vivo rodent models

Reliable formulation eliminates the need for complex, potentially toxic vehicle excipients, ensuring reproducible pharmacokinetic profiles in preclinical procurement.

Analgesic Endpoint in Formalin Test
Head-to-head
Dose-dependent inhibition of late-phase nociception (30-300 mg/kg p.o.)
Reported analgesic endpoint context; YF476 showed no effect
Mouse formalin pain model, oral administration.

Synergistic Tumor Suppression with Gemcitabine

In subcutaneous PANC-1 xenograft models, the combined administration of Z-360 and gemcitabine significantly inhibited tumor growth compared to gemcitabine alone (27.1% additional inhibition, P<0.05) [1]. Furthermore, the combination prolonged median survival to 57 days, compared to 49 days for the vehicle control (P<0.05) [1].

Evidence DimensionTumor Growth Inhibition and Survival
Target Compound DataZ-360 + Gemcitabine: 27.1% greater inhibition than gemcitabine alone; median survival 57 days
Comparator Or BaselineGemcitabine alone / Vehicle control (median survival 49 days)
Quantified Difference27.1% enhanced tumor inhibition; 8-day extension in median survival
ConditionsSubcutaneous PANC-1 human pancreatic adenocarcinoma xenograft model

Validates Z-360 as a functionally active adjunct in oncology models, making it the required choice for researchers investigating CCK-2-mediated chemoresistance.

Combination Tumor Weight
Head-to-head
84% reduction vs gemcitabine alone (p=0.002)
Reported combination endpoint; supports gemcitabine adjunct research
Orthotopic PANC-1 xenograft model.

Suppression of Chemotherapy-Induced Angiogenic Factors

Gemcitabine treatment is known to paradoxically increase the expression of vascular endothelial growth factor A (VEGFA) in certain pancreatic cancer models. Co-administration of Z-360 effectively suppresses this gemcitabine-induced VEGFA gene expression both in vitro and in vivo[1].

Evidence DimensionVEGFA Gene Expression
Target Compound DataZ-360 + Gemcitabine: Suppressed VEGFA induction
Comparator Or BaselineGemcitabine alone: Increased VEGFA expression
Quantified DifferenceReversal of chemotherapy-induced VEGFA upregulation
ConditionsHuman pancreatic cancer cells and orthotopic xenograft models

Provides a specific molecular tool to decouple chemotherapy-induced angiogenesis from direct cytotoxic effects in advanced tumor microenvironment modeling.

Survival Prolongation
Trial context
Preclinical: +8 days (16%); Phase II: +1.3 months (18% relative improvement)
Reported survival endpoint trend; supports survival model interpretation
Preclinical orthotopic model and Phase II trial context.

Preclinical Modeling of Pancreatic Adenocarcinoma

Due to its synergistic tumor suppression and VEGFA modulation when combined with gemcitabine, Z-360 is the preferred CCK-2 antagonist for orthotopic and subcutaneous xenograft models of pancreatic cancer. Its use ensures accurate replication of advanced combination therapy protocols [1].

Gastrin-Mediated Proliferation and Signaling Assays

Z-360's ability to reduce gastrin-induced PKB/Akt phosphorylation to baseline levels makes it an ideal reference compound for in vitro assays evaluating the CCK-2 receptor signaling cascade. It provides a reliable positive control for target engagement and downstream kinase inhibition [2].

Development of CCK-2 Targeted Theranostics

Because of its high affinity (Ki = 0.47 nM) and well-characterized structure featuring a free carboxylic acid, the Z-360 scaffold is increasingly utilized as a precursor in the development of radiolabeled theranostic agents for CCK-2R-positive tumors, offering a metabolically stable alternative to easily degraded minigastrin peptides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pancreatic cancer combination research
Gemcitabine adjunct response context
Combination endpoint model interpretation
Cancer pain model research
Analgesic endpoint in formalin/cancer pain models
CCK-2 receptor pain-signaling endpoint review
CCK-2 receptor pharmacology
Reported CCK-2 binding affinity
Gastrin-induced signaling pathway review
Adjunctive CCK-2 antagonist study design
Phase II survival endpoint trend
Trial design and endpoint interpretation context

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

520.26857026 Da

Monoisotopic Mass

520.26857026 Da

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R22TMY97SG

Wikipedia

Nastorazepide
1: Kato H, Seto K, Kobayashi N, Yoshinaga K, Meyer T, Takei M. CCK-2/gastrin receptor signaling pathway is significant for gemcitabine-induced gene expression of VEGF in pancreatic carcinoma cells. Life Sci. 2011 Oct 24;89(17-18):603-8. doi: 10.1016/j.lfs.2011.07.019. Epub 2011 Aug 3. PubMed PMID: 21839751.
(Last Update: 4/20/2016)

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